molecular formula C12H11N3O2 B1453838 N-Cyclopropyl-5-nitroquinolin-8-amine CAS No. 1099929-70-0

N-Cyclopropyl-5-nitroquinolin-8-amine

Cat. No. B1453838
M. Wt: 229.23 g/mol
InChI Key: YVTXHPCFLJEPBL-UHFFFAOYSA-N
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Description

“N-Cyclopropyl-5-nitroquinolin-8-amine” is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.2 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “N-Cyclopropyl-5-nitroquinolin-8-amine” were not found in the search results, a related compound, quinolin-8-amines, can be synthesized from N-propargyl aniline derivatives using tin and indium chlorides . This process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation .


Molecular Structure Analysis

The molecular structure of “N-Cyclopropyl-5-nitroquinolin-8-amine” can be represented by the InChI string: InChI=1S/C12H11N3O2/c16-15(17)11-6-5-10(14-8-3-4-8)12-9(11)2-1-7-13-12/h1-2,5-8,14H,3-4H2 . The compound has 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 2 rotatable bonds .


Physical And Chemical Properties Analysis

“N-Cyclopropyl-5-nitroquinolin-8-amine” has a molecular weight of 229.239g/mol, an XLogP3 of 2.6, 1 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 2 rotatable bond counts . Its topological polar surface area is 70.7A^2, and it has a complexity of 301 .

Scientific Research Applications

“N-Cyclopropyl-5-nitroquinolin-8-amine” is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.2 . It’s a type of quinoline derivative .

Quinoline derivatives are utilized in various scientific fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . They are known for their wide range of biological activities, such as:

  • Antimalarial Activity : Quinoline derivatives have been used extensively in the treatment of malaria .
  • Antimicrobial Activity : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
  • Anticancer Activity : Some quinoline derivatives have shown potential as anticancer agents .

Safety And Hazards

“N-Cyclopropyl-5-nitroquinolin-8-amine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

N-cyclopropyl-5-nitroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-15(17)11-6-5-10(14-8-3-4-8)12-9(11)2-1-7-13-12/h1-2,5-8,14H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTXHPCFLJEPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652747
Record name N-Cyclopropyl-5-nitroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-5-nitroquinolin-8-amine

CAS RN

1099929-70-0
Record name N-Cyclopropyl-5-nitroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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